molecular formula C6H12O6 B12663397 beta-D-Idofuranose CAS No. 40461-75-4

beta-D-Idofuranose

Cat. No.: B12663397
CAS No.: 40461-75-4
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-QBFJYBIGSA-N
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Description

Beta-D-Idofuranose: is a type of sugar molecule that belongs to the class of furanoses, which are five-membered ring structures containing four carbon atoms and one oxygen atom. It is a stereoisomer of D-idose, specifically having a beta configuration at the anomeric center . The molecular formula of this compound is C6H12O6, and it plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Idofuranose can be synthesized through several methods, including the isomerization of D-glucose or D-galactose under acidic or basic conditions. One common method involves the use of catalytic amounts of acid to convert D-glucose into D-idose, which can then cyclize to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of polysaccharides or the chemical isomerization of hexoses. Enzymes such as isomerases can be employed to facilitate the conversion of glucose or galactose into idose, followed by cyclization to form the furanose ring .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Idofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Idofuranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA .

Biology: In biological research, this compound is studied for its role in various metabolic pathways. It is involved in the biosynthesis of glycoproteins and glycolipids, which are crucial for cell signaling and recognition .

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. They are investigated as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals .

Mechanism of Action

The mechanism of action of beta-D-Idofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycoproteins and glycolipids, affecting cell signaling and recognition processes. The beta configuration at the anomeric center plays a crucial role in its recognition by enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: Beta-D-Idofuranose is unique due to its specific beta configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it distinct from its alpha counterpart and other furanoses .

Properties

CAS No.

40461-75-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6-/m1/s1

InChI Key

AVVWPBAENSWJCB-QBFJYBIGSA-N

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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